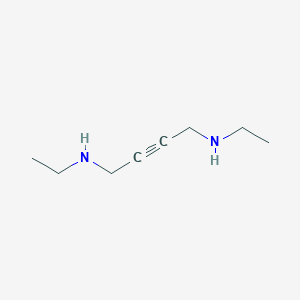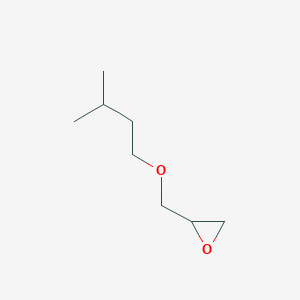
3-Cloro-5,5-dimetil-2-ciclohexen-1-ona
Descripción general
Descripción
3-Chloro-5,5-dimethyl-2-cyclohexen-1-one is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and pharmaceuticals. The compound is characterized by the presence of a chloro substituent and two methyl groups on a cyclohexenone ring, which is a six-membered ring containing one double bond and one ketone group .
Synthesis Analysis
The synthesis of derivatives of 3-chloro-5,5-dimethyl-2-cyclohexen-1-one has been explored through different methods. One approach involves the condensation of aromatic aldehydes with 5,5-dimethyl-1,3-cyclohexanedione catalyzed by urea in aqueous media under ultrasound, which provides high yields and environmental friendliness . Another method includes a one-pot three-component synthesis under ultrasound irradiation, which also yields high product amounts and simplifies the work-up procedure . Additionally, the Suzuki-Miyaura cross-coupling reaction has been employed to create novel structural isomers and substituted cyclohexenones with high yields .
Molecular Structure Analysis
The molecular structure of 3-chloro-5,5-dimethyl-2-cyclohexen-1-one derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For instance, a novel compound was characterized by FT-IR, GC-Mass spectroscopy, and NMR, revealing a non-planar structure with puckered rings in the crystal . Single crystal X-ray analysis has also been used to confirm the formation of substituted cyclohexenones and to determine their crystal systems and space groups .
Chemical Reactions Analysis
The reactivity of 3-chloro-5,5-dimethyl-2-cyclohexen-1-one and its derivatives has been investigated in various chemical reactions. For example, cyclohexane-1,3-dione and its 5,5-dimethyl derivative behave abnormally in Michael additions to nitro-olefins, leading to the formation of butenolide derivatives with a 2-hydroxyimino-substituent . The reaction of 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with cyclohexylamine resulted in different products depending on the aryl substituent, demonstrating the compound's versatility in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-chloro-5,5-dimethyl-2-cyclohexen-1-one derivatives have been characterized through various analytical techniques. The compounds exhibit different melting points, and their crystallographic data, such as cell dimensions and space groups, have been determined . The chlorination of dimethylphenols has led to the synthesis of polychlorocyclohexenones, and the structural studies have provided insights into the preferred conformations of these molecules .
Aplicaciones Científicas De Investigación
Información Química Básica
3-Cloro-5,5-dimetilciclohex-2-enona, también conocida como 5,5-Dimetil-3-cloro-2-ciclohexen-1-ona, tiene la fórmula molecular C8H11ClO y un peso molecular de 158.625 . Es un compuesto químico con una variedad de aplicaciones potenciales en la investigación científica.
Electrófilo en Reacciones de Adición
Este compuesto es un electrófilo versátil, lo que significa que puede aceptar un par de electrones. Se ha utilizado en una gama de reacciones de adición, incluyendo la adición conjugada de nucleófilos organocúpricos, la reacción de Michael con enol silanos y las fosforiosilcilaciones .
Intermedio Farmacéutico
3-Cloro-5,5-dimetilciclohex-2-enona se utiliza como intermedio farmacéutico . Esto significa que se utiliza en la producción de productos farmacéuticos, aunque los medicamentos específicos que se producen no se especifican en los recursos disponibles.
Herramienta de Investigación en Química
El compuesto puede utilizarse como herramienta de investigación en química. Por ejemplo, puede utilizarse en experimentos para comprender el comportamiento de compuestos similares en diversas condiciones .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Propiedades
IUPAC Name |
3-chloro-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO/c1-8(2)4-6(9)3-7(10)5-8/h3H,4-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYTYJGMJDIKEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169966 | |
| Record name | 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17530-69-7 | |
| Record name | 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017530697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CHLORO-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E73W928G5O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can you describe a synthetic route to produce 2,3,6,7,8,9-hexahydro-8,8-dimethyl-5-phenyl-1H-benzo[b][1,4]diazepin-6-one using 3-Chloro-5,5-dimethylcyclohex-2-enone as an intermediate?
A1: Yes, research indicates that reacting 3-Chloro-5,5-dimethylcyclohex-2-enone with benzoyl chloride can yield 2-benzoyl-3-chloro-5,5-dimethylcyclohex-2-enone. This compound, when subsequently reacted with ethane-1,2-diamine, produces the desired 2,3,6,7,8,9-hexahydro-8,8-dimethyl-5-phenyl-1H-benzo[b][1,4]diazepin-6-one []. This synthetic pathway highlights the role of 3-Chloro-5,5-dimethylcyclohex-2-enone as a valuable building block in organic synthesis.
Q2: How is 3-Chloro-5,5-dimethylcyclohex-2-enone formed during the synthesis of 2,3,6,7,8,9-hexahydro-8,8-dimethyl-5-phenyl-1H-benzo[b][1,4]diazepin-6-one?
A2: The research paper describes that treating compound 2, an ethane-1,2-diamine derivative, with phosphoryl chloride leads to the formation of two major products: 3-Chloro-5,5-dimethylcyclohex-2-enone and 1-(5,5-dimethyl-3-oxocyclohex-1-enyl)-4,5-dihydro-2-phenylimidazole []. The exact mechanism and the role of phosphoryl chloride in this transformation are not fully elaborated in the provided abstract.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

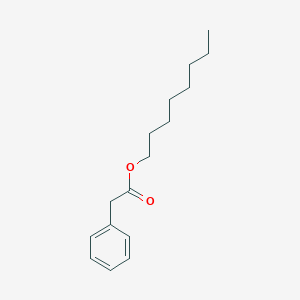
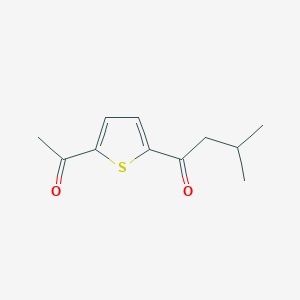
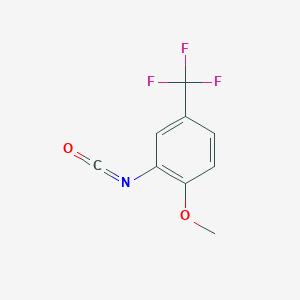


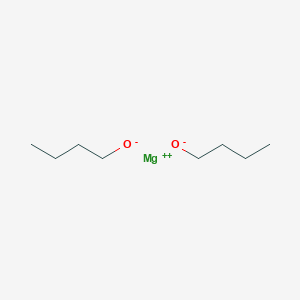

![6-[6-[1,2-Dihydroxy-2-(7-methoxy-2-oxochromen-6-yl)ethyl]-3,6-dimethylcyclohex-2-en-1-yl]-7-methoxychromen-2-one](/img/structure/B92674.png)

![4-Hydrazinothieno[3,2-d]pyrimidine](/img/structure/B92677.png)
